1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine

Sigma-2 Receptor Binding Affinity Radioligand Displacement Assay

Pharmacological studies on sigma-2 receptors are often confounded by sigma-1 cross-reactivity. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine solves this with a ~278-fold selectivity for sigma-2 (Ki 24 nM) and negligible off-target activity at beta-2 adrenergic receptors (IC50 > 100 µM). This enables clean, interpretable data in cell-based assays. Key supply chain advantages include: • Consistent 98% purity across batches, minimizing reproducibility issues. • Available in flexible pack sizes from 50 mg to 10 g for dose-response and SAR expansion. • Global shipping with recommended storage at 2-8°C, ensuring chemical integrity upon delivery.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
Cat. No. B13637962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)C2=CC=NN2
InChIInChI=1S/C11H13N5/c12-11(13)14-7-8-1-3-9(4-2-8)10-5-6-15-16-10/h1-6H,7H2,(H,15,16)(H4,12,13,14)
InChIKeyFKSUBNLCPQQFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sigma-2 Receptor Ligand


1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a synthetic small molecule characterized by its pyrazole and guanidine functional groups . Its primary documented biological activity is as a ligand for the sigma-2 (σ2) receptor, a protein implicated in cellular proliferation and survival pathways [1]. The compound is also noted in the literature for its potential as a lead structure in medicinal chemistry and pharmaceutical development .

Workflow Sigma-2 receptor engagement studies Enables selective pharmacological dissection of sigma-2 pathways
Selection Subtype-selective probe for sigma-2 over sigma-1 Quantifiable selectivity profile available
Use Context Medicinal chemistry lead scaffold Pyrazolyl guanidine class with reported kinase/target activity

Sigma-2 Receptor Selectivity Advantage


The sigma receptor family consists of two distinct subtypes, sigma-1 (σ1) and sigma-2 (σ2), which are encoded by different genes and have divergent biological functions. Simple substitution with a non-selective or sigma-1-preferring ligand will fail to dissect sigma-2-specific pharmacology. The research value of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine lies in its quantifiable selectivity profile, which demonstrates a clear preference for the sigma-2 subtype [1]. This targeted binding is critical for applications where a clean pharmacological signal from sigma-2 is required, as cross-reactivity with sigma-1 would confound experimental results [1].

Non-selective sigma ligand
Cannot separate sigma-2 from sigma-1 pharmacology; receptor functions differ, and data may become uninterpretable.
Sigma-1-preferring ligand
Will predominantly activate sigma-1 pathways, leaving sigma-2 engagement uncharacterized and confounding target attribution.
Structural analog without selectivity data
Lacking quantitative sigma-2/sigma-1 selectivity profile may shift pharmacological interpretation; verify subtype preference experimentally.

Quantitative Selectivity Evidence


Sigma-2 Receptor Binding Affinity

In a direct comparative analysis of sigma receptor ligands, 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine demonstrates high-affinity binding to the sigma-2 receptor. Its Ki value of 24 nM [1] is comparable to other well-known sigma-2 ligands, positioning it as a potent tool for receptor engagement studies. For instance, the selective sigma-2 ligand JR1-157 has a reported Ki of 47 nM , while the highly potent ligand PB28 has a Ki of 5.3 nM . This places the target compound within a favorable potency range for in vitro experiments.

Sigma-2 Affinity
Reported
Ki 24 nM
Moderate-to-high affinity for sigma-2 receptor engagement
Cross-study comparison: JR1-157 (47 nM), PB28 (5.3 nM)
Sigma-2 Receptor Binding Affinity Radioligand Displacement Assay

Sigma-2 vs Sigma-1 Receptor Selectivity

The key differentiating feature of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is its substantial selectivity for the sigma-2 receptor over the sigma-1 receptor. It exhibits a Ki of 24 nM for sigma-2 and a Ki of 6,660 nM for sigma-1 [1]. This yields a selectivity ratio of approximately 278-fold in favor of sigma-2. This selectivity profile is comparable to, or better than, many other ligands used in sigma receptor research. For example, the well-known sigma-2 agonist PB28 has a reported selectivity of 30-40x , and the ligand JR1-157 has a reported >10-fold selectivity .

σ2/σ1 Selectivity
Reported
~278-fold
Substantial subtype selectivity enables confident sigma-2 attribution
σ1 Ki 6,660 nM; selectivity higher than PB28 (30-40x)
Sigma-1 Receptor Sigma-2 Receptor Selectivity Receptor Pharmacology

Beta-2 Adrenergic Receptor Inactivity

To further define its pharmacological profile, 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine was tested for activity at the Gs-coupled beta-2 adrenergic receptor. It demonstrated an IC50 of >100,000 nM (100 µM) in a functional assay measuring the inhibition of isoproterenol-induced cAMP production in HEK293 cells [1]. This indicates a very low likelihood of interference with beta-adrenergic signaling pathways at concentrations relevant to its sigma-2 receptor activity.

β2 AR Inactivity
Supporting evidence
IC50 > 100 µM
Low off-target risk at sigma-2 active concentrations
cAMP assay in HEK293; >4,000-fold window
Beta-2 Adrenergic Receptor Off-Target Activity cAMP Assay

F1F0-ATPase Inhibitor Scaffold

The core structure of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine aligns with the pyrazolyl guanidine class described in patents as inhibitors of the mitochondrial F1F0-ATPase [1]. These compounds are being developed as potential therapeutic agents for immune disorders, inflammatory conditions, and cancer [2]. While specific IC50 data for this exact compound against F1F0-ATPase is not available in the provided search results, its structural class has demonstrated potent inhibition, with the most active compounds in related patents showing IC50 values of less than 10 µM [3]. This positions the compound as a relevant scaffold for medicinal chemistry optimization.

F1F0-ATPase Scaffold
Class-level inference
Pyrazolyl guanidine class
Reported scaffold for F1F0-ATPase inhibitor development
Specific IC50 for this compound not available; class potencies
F1F0-ATPase Mitochondrial Inhibitor Cancer Inflammation

Research Applications


Sigma-2 Receptor Pharmacology

This compound is ideally suited as a pharmacological tool in vitro to study sigma-2 receptor biology. Its high affinity (Ki 24 nM) and substantial selectivity (~278-fold) over the sigma-1 receptor [1] allows researchers to confidently link observed cellular effects to sigma-2 activation or blockade, minimizing confounding interpretations due to sigma-1 receptor cross-talk.

Selectivity Profiling Counter-Screen

Given its established inactivity at the beta-2 adrenergic receptor (IC50 > 100 µM) [2], this compound can serve as a valuable control or counter-screen in drug discovery programs. It helps to validate that lead compounds with guanidine moieties are not exerting their effects through this common GPCR pathway, thereby de-risking the chemical series.

F1F0-ATPase Inhibitor Lead

As a member of the pyrazolyl guanidine class, this compound is a relevant starting point for structure-activity relationship (SAR) studies aimed at developing novel F1F0-ATPase inhibitors [3]. This enzyme is a target for therapies in cancer, inflammation, and immune disorders [4]. The compound's structure can be systematically modified to improve potency and drug-like properties, leveraging its placement within a known inhibitor class where the most potent analogs achieve IC50 values below 10 µM [5].

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology studies
Sigma-2 subtype selectivity profile
Confirm sigma-2-mediated cellular response without sigma-1 cross-talk
Selectivity counter-screen
Documented inactivity at beta-2 adrenergic receptor
De-risk guanidine-containing leads from common GPCR off-target activity
F1F0-ATPase inhibitor development
Pyrazolyl guanidine scaffold membership
SAR exploration for potency and drug-like properties against mitochondrial target

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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